N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15311597
InChI: InChI=1S/C22H25NO4/c1-14-9-15(2)22-17(13-27-20(22)10-14)12-21(24)23-8-7-16-5-6-18(25-3)19(11-16)26-4/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,24)
SMILES:
Molecular Formula: C22H25NO4
Molecular Weight: 367.4 g/mol

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

CAS No.:

VCID: VC15311597

Molecular Formula: C22H25NO4

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide -

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure. It belongs to a class of compounds containing benzofuran and phenylethylamide moieties, which are often explored for their potential biological and pharmacological activities.

This compound's structure integrates functional groups such as methoxy substituents on the phenyl ring and a benzofuran core, which contribute to its reactivity and potential bioactivity. Below is an in-depth analysis of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. Below is a generalized pathway:

  • Preparation of the Benzofuran Core:

    • The benzofuran structure is synthesized through cyclization reactions involving phenolic precursors and aldehydes.

    • Substituents such as dimethyl groups are introduced via Friedel–Crafts alkylation.

  • Formation of the Amide Bond:

    • The amide linkage is formed by coupling the benzofuran derivative with 3,4-dimethoxyphenylethylamine using reagents like carbodiimides (e.g., DCC or EDC).

  • Purification:

    • The final product is purified using column chromatography or recrystallization to ensure high purity.

Applications and Potential Bioactivity

Compounds with similar structures have been investigated for various biological activities, including:

  • Antioxidant Properties:

    • The methoxy groups on the phenyl ring can scavenge free radicals, suggesting potential antioxidant activity.

  • Anti-inflammatory Effects:

    • Benzofuran derivatives often exhibit anti-inflammatory properties due to their ability to inhibit enzymes like cyclooxygenase (COX).

  • Antimicrobial Activity:

    • Phenylethylamide derivatives are known for their antimicrobial effects against bacterial and fungal pathogens.

  • Neuroprotective Potential:

    • The compound's structural similarity to certain neuroprotective agents suggests possible applications in treating neurodegenerative diseases.

Further experimental studies are required to confirm these activities for this specific compound.

Analytical Data

The characterization of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves various spectroscopic techniques:

TechniqueKey Observations
FTIR SpectroscopyPeaks around 3300 cm⁻¹ (NH stretch), 1650 cm⁻¹ (C=O stretch), and 1500 cm⁻¹ (aromatic C=C).
NMR (¹H & ¹³C)Signals corresponding to methoxy protons (~3.8 ppm), aromatic protons (~6–8 ppm), and aliphatic protons (~1–3 ppm).
Mass SpectrometryMolecular ion peak at m/z = 341 confirming the molecular weight.
Product Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C22H25NO4/c1-14-9-15(2)22-17(13-27-20(22)10-14)12-21(24)23-8-7-16-5-6-18(25-3)19(11-16)26-4/h5-6,9-11,13H,7-8,12H2,1-4H3,(H,23,24)
Standard InChIKey OILNANSXUDIJSJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C
PubChem Compound 16435224
Last Modified Aug 09 2024

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367.4372 g/mol